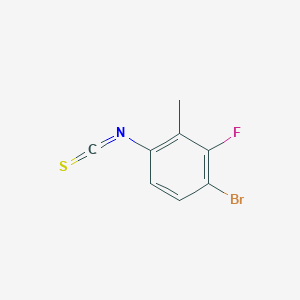

4-Bromo-3-fluoro-2-methylphenylisothiocyanate

Description

Crystallographic Analysis and Conformational Studies

Single-Crystal X-ray Diffraction Studies

The crystal structure of 4-bromo-3-fluoro-2-methylphenylisothiocyanate has not been directly reported, but insights can be inferred from analogous halogen-substituted aromatic systems. For example, halogenated benzimidazoles exhibit isostructural crystal packing influenced by substituent positions. In such systems, para-substituted halogens (e.g., bromine at position 4) typically engage in weak C–H···π interactions, while meta-substituted halogens (e.g., fluorine at position 3) participate in intermolecular halogen···nitrogen contacts. The methyl group at position 2 would likely occupy a position minimizing steric strain, potentially adopting a staggered conformation relative to the isothiocyanate group.

Torsional Angle Analysis of Isothiocyanate Functional Group

The isothiocyanate (-NCS) group’s conformation is critical for reactivity. In phenyl isothiocyanate derivatives, the N–C–S angle typically ranges between 170°–175° due to sp² hybridization at the nitrogen atom. Bromine and fluorine substituents may induce electronic effects that modulate torsional angles. The electron-withdrawing bromine (at position 4) could polarize the C–N bond, slightly increasing the N–C–S angle compared to unsubstituted analogs, while the electron-donating methyl group (position 2) might counteract this effect.

Electronic Structure and Substituent Effects

Halogen Bonding Interactions Involving Bromine and Fluorine Substituents

Bromine (σpara = 0.23) and fluorine (σpara = 0.06) substituents exert distinct electronic influences:

| Substituent | Position | σpara Value | Electronic Effect | Potential Interactions |

|---|---|---|---|---|

| Bromine | 4 | 0.23 | Electron-withdrawing | Weak C–Br···π interactions with aromatic systems |

| Fluorine | 3 | 0.06 | Electron-withdrawing | F···N halogen bonding in crystal lattice |

| Methyl | 2 | -0.17 | Electron-donating | Steric shielding of adjacent substituents |

The bromine substituent may participate in C–Br···π interactions with adjacent aromatic rings, while fluorine could engage in F···N contacts with nitrogen-containing groups in neighboring molecules. These interactions stabilize the crystal lattice and influence molecular packing.

Hammett σ-Value Calculations for Methyl Group Influence

The methyl group’s σpara value (-0.17) indicates moderate electron-donating effects through resonance and inductive mechanisms. This substituent reduces the electron density at the para position (relative to the isothiocyanate group), potentially altering the reactivity of the isothiocyanate’s electrophilic carbon. Comparative studies with non-methylated analogs (e.g., 4-bromo-3-fluorophenylisothiocyanate) would reveal shifts in reaction rates or selectivity.

Spectroscopic Characterization Techniques

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁹F)

¹H NMR

The aromatic protons exhibit splitting patterns influenced by substituents:

- Methyl group : δ 2.10 (s, 3H)

- Fluorine-adjacent proton : δ 6.39 (d, J = 8.4 Hz)

- Bromine-adjacent proton : δ 7.13 (t, J = 8 Hz)

The NH proton (if present) would resonate as a broad singlet between δ 7.60–8.10.

¹³C NMR

Key signals include:

- NCS carbon : δ ~125–135 ppm (sp² hybridized, deshielded)

- Bromine-bearing carbon : δ ~100–110 ppm (C–Br effect)

- Methyl carbon : δ ~18–22 ppm

¹⁹F NMR

The fluorine substituent resonates as a singlet at δ ~-110 to -115 ppm (vs. CFCl3), depending on neighboring electron density.

Vibrational Spectroscopy (FT-IR/Raman) of NCS Functionality

The isothiocyanate group’s stretching vibrations dominate the IR spectrum:

The ν(N=C=S) stretch is diagnostic and typically appears as a sharp band with minor splitting (~±10 cm⁻¹) influenced by electronic effects of substituents.

Comparative Analysis with Analogous Compounds

While direct data for 4-bromo-3-fluoro-2-methylphenylisothiocyanate is limited, analogous compounds provide benchmarks:

Properties

IUPAC Name |

1-bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTVGZLBQPJEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650221 | |

| Record name | 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-39-5 | |

| Record name | 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory Synthesis

Starting Materials and Reagents

- Starting Material: 4-Bromo-3-fluoro-2-methylaniline

- Reagent: Thiophosgene (CSCl₂)

- Solvent: Anhydrous dichloromethane (CH₂Cl₂)

Reaction Conditions

- Temperature: Room temperature (~20–25°C)

- Reaction Time: Several hours (typically 2–6 hours depending on scale and conditions)

- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to avoid moisture and side reactions

Reaction Mechanism

The synthesis involves nucleophilic attack of the amino group of 4-bromo-3-fluoro-2-methylaniline on thiophosgene, leading to the formation of an intermediate isothiocyanate. The reaction proceeds smoothly under mild conditions, yielding 4-bromo-3-fluoro-2-methylphenylisothiocyanate with high specificity.

Purification

Post-reaction, the product is typically purified by extraction, washing, and recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Industrial Scale Preparation

Industrial production closely follows the laboratory synthesis route but is optimized for scale, yield, and safety:

- Reactor Setup: Large-scale reactors with precise temperature and stirring control.

- Reaction Control: Continuous monitoring of reaction parameters such as temperature, reagent addition rate, and reaction time to maximize yield and minimize impurities.

- Purification: Advanced purification methods including crystallization, distillation, and solvent recovery systems to ensure product purity and environmental compliance.

Industrial methods emphasize safety due to the toxic and volatile nature of thiophosgene and brominated intermediates.

Alternative Synthetic Routes and Related Processes

While the main documented route involves thiophosgene conversion of the corresponding aniline, related synthetic steps for intermediates and analogues provide insight into preparative strategies:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-bromo-3-fluoro-2-methylaniline | Typically via halogenation of 2-methyl-3-fluoroaniline or via bromination of 3-fluoro-2-methylaniline derivatives | Controlled bromination to avoid polybromination |

| 2 | Conversion of aniline to isothiocyanate | Reaction with thiophosgene in anhydrous solvent at room temperature | Requires inert atmosphere, careful handling of thiophosgene |

| 3 | Purification | Extraction, recrystallization, chromatography | Ensures removal of unreacted materials and side products |

Comparative Analysis with Similar Compounds

| Compound | Substituent Differences | Impact on Synthesis |

|---|---|---|

| 4-Chloro-3-fluoro-2-methylphenylisothiocyanate | Chlorine replaces bromine | Slightly different reactivity, similar synthetic route |

| 4-Bromo-3-chloro-2-methylphenylisothiocyanate | Both bromine and chlorine present | Potential for more complex reaction control |

| 4-Bromo-3-fluoro-2-methylphenylisothiocyanate | Bromine and fluorine substitutions | High reactivity, requires precise reaction conditions |

Research Findings and Notes

- Reactivity: The isothiocyanate group formed is highly reactive towards nucleophilic sites, making the compound valuable for protein labeling and enzyme inhibition studies.

- Safety: Thiophosgene is toxic and lachrymatory; industrial processes implement strict safety protocols.

- Yield: Optimized reaction conditions typically yield high purity product with good conversion rates.

- Solvent Choice: Anhydrous dichloromethane is preferred for solubility and reaction control; alternatives are less common due to reactivity concerns.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting Material | 4-Bromo-3-fluoro-2-methylaniline | Commercially available or synthesized |

| Reagent | Thiophosgene (CSCl₂) | Stoichiometric or slight excess |

| Solvent | Anhydrous dichloromethane (CH₂Cl₂) | Dry, oxygen-free |

| Temperature | Room temperature | 20–25°C |

| Reaction Time | Several hours | 2–6 hours |

| Atmosphere | Inert gas (N₂ or Ar) | To avoid moisture and oxidation |

| Purification Techniques | Extraction, recrystallization, chromatography | To achieve >95% purity |

| Industrial Scale | Large reactors, controlled addition | Safety and environmental controls |

Additional Notes from Related Patents and Literature

- Vapor-phase bromination methods for related intermediates (e.g., 4-bromo-3-methylanisole) have been developed to minimize solvent use and impurities, potentially adaptable for precursor synthesis steps.

- Alternative synthetic routes to related fluoro-methylbenzene derivatives avoid hazardous intermediates and may inform safer precursor preparation.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electrophilic isothiocyanate group (-NCS) undergoes nucleophilic attack, enabling diverse derivatizations:

Table 1: Key Reaction Pathways and Outcomes

Halogen-Specific Reactivity

The bromine and fluorine substituents enable further functionalization:

-

Bromine : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis, 80°C) to extend aromatic systems

-

Fluorine : Stabilizes electron-deficient intermediates, facilitating regioselective electrophilic substitutions (e.g., nitration at the 5-position)

Mechanistic Insights

-

Nucleophilic attack : The thiocarbonyl sulfur in -NCS acts as a soft nucleophile acceptor, with reaction rates influenced by solvent polarity and substituent electronic effects

-

Steric effects : The 2-methyl group directs reactions to the para position relative to the bromine atom, as observed in Ullmann-type couplings

Stability and Side Reactions

-

Hydrolysis : Slow decomposition in aqueous media (t₁/₂ ≈ 72 hr at pH 7) to form 4-bromo-3-fluoro-2-methylaniline and COS gas

-

Photoreactivity : UV exposure induces C-Br bond cleavage, necessitating storage in amber vials

This compound’s multifunctional reactivity makes it valuable for synthesizing biologically active molecules and materials science intermediates. Further studies optimizing coupling efficiencies under green chemistry conditions are warranted .

Scientific Research Applications

Proteomics Research

4-Bromo-3-fluoro-2-methylphenylisothiocyanate is utilized as a reagent for labeling and identifying proteins in complex mixtures. The isothiocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, such as amino groups. This property makes it valuable for proteomic studies where precise protein identification and quantification are essential.

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery and development, particularly as a lead compound for designing enzyme inhibitors. Its structure allows for interactions with various biological targets, making it a candidate for developing therapeutics aimed at specific diseases .

Biological Studies

In biological research, 4-Bromo-3-fluoro-2-methylphenylisothiocyanate is employed to modify biomolecules and study biochemical pathways. The reactivity of the isothiocyanate group facilitates investigations into cellular mechanisms, including apoptosis and enzyme activity modulation .

Industrial Applications

The compound is also used in the synthesis of specialty chemicals and intermediates for various industrial processes. Its unique functional groups contribute to its utility in creating more complex organic molecules.

Enzyme Inhibition Studies

In enzyme inhibition studies, 4-Bromo-3-fluoro-2-methylphenylisothiocyanate has shown potential as a tool for investigating enzyme activity. Its ability to covalently modify active site residues allows researchers to explore the mechanisms of enzyme function and inhibition, providing insights into metabolic pathways relevant to disease states .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-3-fluoro-2-methylphenylisothiocyanate | Chlorine instead of bromine | Different halogen may affect reactivity |

| 4-Bromo-3-chloro-2-methylphenylisothiocyanate | Contains both bromine and chlorine | Potential for dual reactivity |

| 4-Bromo-3-fluoro-2-methylphenylisothiocyanate | Bromine and fluorine substitutions | High reactivity due to isothiocyanate |

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of protein structure and function. This reactivity makes it a valuable tool in proteomics research for labeling and identifying proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 4-bromo-3-fluoro-2-methylphenylisothiocyanate can be contextualized by comparing it to analogs with variations in halogenation, substituent positions, or functional groups. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

<sup>a</sup> LogP values estimated via computational methods or structural analogy.

<sup>b</sup> Hazard codes inferred from analogous compounds in .

Key Findings

Substituent Effects on Lipophilicity (LogP):

- The target compound exhibits higher lipophilicity (estimated LogP ~4.5) compared to 4-bromo-2,6-difluorophenylisothiocyanate (LogP 4.2) . This is attributed to the methyl group’s electron-donating nature, which enhances hydrophobic interactions relative to the smaller, electronegative fluorine atoms in the difluoro analog.

- In contrast, 3-bromo-4-fluorophenylacetic acid has a significantly lower LogP (2.03) due to the polar carboxylic acid group, highlighting the impact of functional groups on polarity.

The electron-withdrawing bromine and fluorine substituents activate the aromatic ring toward electrophilic substitution but may deactivate the -NCS group toward nucleophiles like amines.

Safety and Handling: Both the target compound and 3-bromo-4-fluorophenylacetic acid share hazards such as skin/eye irritation (H315/H319) and respiratory toxicity (H335).

Biological Activity

4-Bromo-3-fluoro-2-methylphenylisothiocyanate (BFM) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of BFM, focusing on its mechanisms of action, potential applications, and relevant case studies.

BFM is classified as an isothiocyanate, characterized by the presence of a bromine atom at the para position and a fluorine atom at the meta position relative to the isothiocyanate functional group. Its molecular formula is , with a molecular weight of approximately 246.10 g/mol. The unique structural features contribute to its reactivity and potential applications in organic synthesis and biological studies.

Mechanisms of Biological Activity

1. Anticancer Properties:

BFM has been shown to exhibit notable anticancer properties, primarily through the induction of apoptosis in cancer cells. The isothiocyanate functional group interacts with various biomolecules, leading to cellular stress responses and programmed cell death. Preliminary studies suggest that BFM may influence key signaling pathways involved in cell growth and apoptosis, although detailed mechanisms remain under investigation.

2. Antimicrobial Activity:

Research indicates that BFM possesses antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Compounds containing isothiocyanate groups have been documented to exhibit activity against various bacterial strains, suggesting potential therapeutic uses in treating infections.

3. Interaction with Proteins:

BFM can form covalent bonds with nucleophilic sites on proteins, particularly thiol groups in cysteine residues. This interaction leads to the formation of stable thiourea adducts, which can alter protein function and activity. Such modifications can inhibit enzyme activity, potentially disrupting critical cellular processes.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that BFM significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis induction. The results indicated that BFM could serve as a lead compound for developing novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

In vitro testing showed that BFM exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Research Applications

BFM's unique properties make it valuable for various research applications:

- Organic Synthesis: BFM serves as a building block for synthesizing more complex organic molecules.

- Chemical Research: Its reactivity towards nucleophiles aids in studying reaction mechanisms and developing new synthetic methodologies.

- Biological Studies: Understanding BFM's interactions with biological molecules is essential for elucidating its mechanisms of action and potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of BFM compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-3-fluoro-2-methylphenylisothiocyanate | C9H7BrFNCS | Notable anticancer and antimicrobial properties |

| 4-Chloro-3-fluoro-2-methylphenylisothiocyanate | C9H7ClFNCS | Different halogen may affect reactivity |

| 4-Bromo-3-chloro-2-methylphenylisothiocyanate | C9H7BrClNCS | Potential for dual reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.